molecular formula C6H15N3O2 B13617314 N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide

Cat. No.: B13617314
M. Wt: 161.20 g/mol
InChI Key: JKFKGJMWUXDCRI-UHFFFAOYSA-N
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Description

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide is a chemical compound with the molecular formula C6H15N3O2 It is known for its unique structure, which includes a hydroxy group, a methoxyethyl group, and an amino group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopropionitrile with methoxyethylamine, followed by hydroxylation to introduce the hydroxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted propanimidamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the amino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-3-((2-methoxyethyl)(methyl)amino)propanimidamide
  • Propanimidamide, N-hydroxy-3-((2-methoxyethyl)amino)

Uniqueness

N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research purposes.

Properties

Molecular Formula

C6H15N3O2

Molecular Weight

161.20 g/mol

IUPAC Name

N'-hydroxy-3-(2-methoxyethylamino)propanimidamide

InChI

InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(7)9-10/h8,10H,2-5H2,1H3,(H2,7,9)

InChI Key

JKFKGJMWUXDCRI-UHFFFAOYSA-N

Isomeric SMILES

COCCNCC/C(=N/O)/N

Canonical SMILES

COCCNCCC(=NO)N

Origin of Product

United States

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